Heptafluorobutyric acid

描述

Heptafluorobutyric acid is a natural product found in Terminalia chebula with data available.

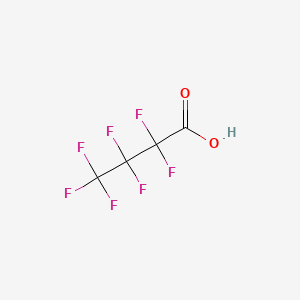

Structure

3D Structure

属性

IUPAC Name |

2,2,3,3,4,4,4-heptafluorobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HF7O2/c5-2(6,1(12)13)3(7,8)4(9,10)11/h(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPJUNDFVDDCYIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3F7COOH, C4HF7O2 | |

| Record name | PFBA | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2218-54-4 (hydrochloride salt), 3794-64-7 (silver(1+) salt) | |

| Record name | Perfluorobutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000375224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4059916 | |

| Record name | Perfluorobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with an unpleasant odor; [MSDSonline] | |

| Record name | Perfluorobutyric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8549 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

375-22-4 | |

| Record name | Heptafluorobutyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=375-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluorobutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000375224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptafluorobutyric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=820 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 2,2,3,3,4,4,4-heptafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluorobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptafluorobutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.170 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERFLUOROBUTYRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12VHZ8L29I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Heptafluorobutyric Acid (HFBA): A Technical Guide to its Acidity, pKa, and Implications for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the acidity and pKa of heptafluorobutyric acid (HFBA), a compound of significant interest to researchers, scientists, and drug development professionals. This document outlines the physicochemical properties of HFBA, details experimental protocols for pKa determination, and explores the implications of its strong acidic nature in both analytical and biological contexts.

Executive Summary

This compound (CF₃CF₂CF₂COOH), also known as perfluorobutanoic acid (PFBA), is a short-chain per- and polyfluoroalkyl substance (PFAS). Its fully fluorinated carbon chain imparts unique properties, most notably its strong acidity. The acid dissociation constant (pKa) of HFBA is a critical parameter influencing its behavior in various applications, from its use as an effective ion-pairing agent in reversed-phase chromatography to its interactions with biological systems. Understanding the nuances of its pKa and the factors influencing its measurement is paramount for its appropriate application and for comprehending its toxicological profile. This guide synthesizes current knowledge on HFBA's acidity, providing a comprehensive resource for the scientific community.

Physicochemical Properties and Acidity of HFBA

HFBA is a colorless liquid that is miscible with water.[1] The strong electron-withdrawing effect of the seven fluorine atoms on the butyric acid backbone significantly increases the acidity of the carboxylic acid group. This makes HFBA a much stronger acid than its non-fluorinated counterpart, butyric acid. The high acidity ensures that HFBA exists predominantly in its dissociated, anionic form (heptafluorobutyrate) at physiological pH.

The reported pKa values for HFBA and other perfluorinated carboxylic acids (PFCAs) can vary depending on the experimental method and conditions. This is due to challenges in accurately measuring the pKa of very strong acids, including solvent effects and the potential for aggregation at higher concentrations.[2][3]

Quantitative Data on pKa Values

The following table summarizes the reported pKa values for this compound and related compounds for comparative analysis.

| Compound | Chemical Formula | Reported pKa Value(s) | Reference(s) |

| This compound (HFBA) | C₃F₇COOH | ~0.4, 0.17, ~-0.3 | [4] |

| Trifluoroacetic Acid (TFA) | CF₃COOH | 0.03 ± 0.08, ~0.2, 0.52 | [2] |

| Perfluoropropionic Acid (PFPrA) | C₂F₅COOH | -0.18 to -0.54, -0.49 | [2][4] |

| Perfluorooctanoic Acid (PFOA) | C₇F₁₅COOH | -0.27 ± 0.18, -0.26, ~-0.5, 2.3 (aggregated), 3.8 ± 0.1 (in methanol-water) | [2][3][4][5] |

| Butyric Acid | CH₃CH₂CH₂COOH | 4.82 | |

| Acetic Acid | CH₃COOH | 4.76 |

Note: The wide range of reported pKa values for PFCAs highlights the experimental challenges in their determination. Values at the lower end of the spectrum are generally considered more representative of the monomeric species in aqueous solution.

Experimental Protocols for pKa Determination

Accurate determination of the pKa of strong acids like HFBA requires specialized techniques. The two most common and reliable methods are ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy and potentiometric titration.

¹⁹F NMR Spectroscopy

This method is particularly well-suited for fluorinated compounds and is less susceptible to issues like micellization and sorption to glass surfaces that can affect other methods.[2] The principle lies in monitoring the change in the chemical shift of the fluorine nuclei adjacent to the carboxylic acid group as a function of pH.

Methodology:

-

Sample Preparation: A dilute solution of HFBA (e.g., 0.1–1.0 mM) is prepared in a buffered solution (e.g., 50 mM oxalate (B1200264) buffer) with a known H₂O/MeOH ratio (e.g., 99%).[6]

-

pH Adjustment: The pH of the sample is systematically varied over a wide range (e.g., pH 0.26 to 7.79) by the addition of a strong acid or base.[6]

-

NMR Data Acquisition: ¹⁹F NMR spectra are acquired at a constant temperature (e.g., 300 K) for each pH point.[6] An internal reference, such as trifluoromethanesulfonate (B1224126) (triflate), which remains fully deprotonated across the pH range, can be used.[6]

-

Data Analysis: The chemical shift (δ) of the fluorine signal is plotted against the measured pH. This generates a sigmoidal titration curve. The pKa is determined as the inflection point of this curve, which can be found by fitting the data to a logistic function.[6]

Potentiometric Titration

Potentiometric titration is a classic and highly precise method for pKa determination.[7] It involves the gradual addition of a titrant (a strong base) to the acid solution while monitoring the pH.

Methodology:

-

Instrument Calibration: The pH meter and electrode are calibrated using standard aqueous buffers (e.g., pH 4, 7, and 10).

-

Sample Preparation: A solution of HFBA of known concentration (e.g., 1 mM) is prepared. The ionic strength of the solution is kept constant using a background electrolyte like 0.15 M KCl. The solution is made acidic (e.g., pH 1.8-2.0) with a strong acid like HCl.

-

Titration: The HFBA solution is titrated with a standardized strong base (e.g., 0.1 M NaOH) of known concentration. The pH of the solution is recorded after each incremental addition of the titrant.

-

Data Analysis: The pH is plotted against the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. Alternatively, the first derivative of the titration curve can be plotted to accurately determine the equivalence point, and from that, the half-equivalence point.

Implications in Drug Development and Research

The strong acidity of HFBA is a defining characteristic that dictates its utility and its biological interactions.

Role as an Ion-Pairing Agent

In reversed-phase high-performance liquid chromatography (RP-HPLC), HFBA is frequently used as an ion-pairing agent for the separation of peptides and proteins.[1] Its mechanism of action involves the formation of a neutral ion pair with positively charged analytes (e.g., protonated amine groups on peptides). This increases the hydrophobicity of the analyte, leading to enhanced retention on the nonpolar stationary phase.[8] The longer perfluoroalkyl chain of HFBA makes it a more hydrophobic and thus stronger ion-pairing agent compared to trifluoroacetic acid (TFA), which can be advantageous for the separation of highly polar or hydrophilic peptides.[4]

References

- 1. This compound | 375-22-4 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C3F7COOH | CID 9777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. In vitro toxicological characterization of perfluorinated carboxylic acids with different carbon chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Toxicity of perfluorinated carboxylic acids for aquatic organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Interaction of perfluoroalkyl acids with human liver fatty acid-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. creative-diagnostics.com [creative-diagnostics.com]

Heptafluorobutyric acid safety and handling precautions

An In-depth Technical Guide to the Safe Handling of Heptafluorobutyric Acid

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides a comprehensive overview of the safety protocols and handling precautions for this compound (HFBA), a corrosive compound widely used in analytical and synthetic chemistry.

Hazard Identification and Classification

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][2][3][4][5] Inhalation may lead to chemical burns to the respiratory tract, which can be fatal in severe cases.[1] Ingestion is also highly dangerous, causing burns to the gastrointestinal tract.[1] It is identified with the GHS05 pictogram for corrosion.[3][4][5]

Hazard Statements:

-

H335: May cause respiratory irritation.[5]

Physical and Chemical Properties

Understanding the physical and chemical properties of HFBA is crucial for its safe handling and storage.

| Property | Value |

| Synonyms | Perfluorobutyric Acid, HFBA[1] |

| Appearance | Clear, colorless to light yellow liquid[1][6] |

| Odor | Stench[2][6] |

| CAS Number | 375-22-4[1][2][3] |

| Molecular Formula | C₄HF₇O₂[3][4] |

| Molecular Weight | 214.04 g/mol [3][4] |

| Boiling Point | 120 °C / 248 °F @ 755 mmHg[6] |

| Melting Point | -17.5 °C / 0.5 °F[5][6] |

| Flash Point | Not applicable[1] |

| Solubility | Soluble in water[6] |

Exposure Controls and Personal Protection

To minimize exposure risks, appropriate engineering controls and personal protective equipment (PPE) are mandatory.

-

Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][6][7] Eyewash stations and safety showers must be readily accessible.[1][7]

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear chemical safety goggles and a face shield.[1][3][8]

-

Skin Protection : Use chemically resistant gloves (e.g., nitrile rubber) and wear appropriate protective clothing to prevent skin contact.[1][3][8]

-

Respiratory Protection : If working outside a fume hood or if vapor concentrations are high, a NIOSH-approved respirator with an appropriate cartridge is necessary.[1][8]

-

Safe Handling and Storage

Proper handling and storage procedures are critical to prevent accidents and ensure the stability of the chemical.

-

Handling : Avoid contact with skin, eyes, and clothing.[1][9] Do not breathe vapors or mists.[1] Wash hands thoroughly after handling.[1]

-

Storage : Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, bases, and reducing agents.[1][6][10] Keep containers tightly closed.[1][2] The substance is hygroscopic and light-sensitive; storing under an inert gas is recommended.[2]

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is crucial.

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

-

Skin Contact : Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1][2]

-

Inhalation : Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1][2] Do not use mouth-to-mouth resuscitation.[1]

-

Ingestion : Do not induce vomiting.[1][2] If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Accidental Release Measures

In case of a spill, follow these procedures to mitigate the hazard.

-

Personal Precautions : Evacuate the area and ensure adequate ventilation.[2] Wear appropriate personal protective equipment.[2]

-

Environmental Precautions : Prevent the spill from entering drains or waterways.[2][3]

-

Containment and Cleanup : Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.[1] Neutralize the residue with a dilute solution of sodium bicarbonate.

Toxicological Information

This compound is corrosive and can cause severe burns upon contact.[1] While comprehensive human toxicological data is limited, studies in animal models have provided some insights. A study on murine models indicated that dermal exposure to PFBA can induce systemic toxicity, including increased liver and kidney weights and alterations in serum chemistries.[11][12] These findings suggest that dermal absorption can lead to systemic effects.[11][12] The study also noted histopathological changes in the liver and skin.[11][12]

Disposal Considerations

Dispose of this compound and its containers in accordance with local, state, and federal regulations.[1][4] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[1][9] Do not dispose of it with household garbage or allow it to reach the sewage system.[4]

Experimental Workflow for Safe Handling

The following diagram illustrates a logical workflow for safely handling this compound in a laboratory setting.

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. carlroth.com [carlroth.com]

- 4. mpbio.com [mpbio.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. echemi.com [echemi.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. isg.ku.edu.tr [isg.ku.edu.tr]

- 11. stacks.cdc.gov [stacks.cdc.gov]

- 12. Systemic toxicity induced by topical application of this compound (PFBA) in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]

Heptafluorobutyric Acid: A Comprehensive Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Heptafluorobutyric acid (HFBA), a colorless to faintly yellow liquid, is a powerful perfluorinated carboxylic acid with significant applications in analytical and organic chemistry. Its unique properties, including strong acidity and hydrophobicity, make it a valuable ion-pairing agent in high-performance liquid chromatography (HPLC) and a versatile reagent in peptide synthesis and protein sequencing. A thorough understanding of its solubility in various organic solvents is paramount for its effective application in research, particularly in the realms of drug discovery and development where precise control over reaction conditions and purification processes is critical.

Qualitative Solubility Profile of this compound

This compound exhibits a broad solubility profile, being miscible with or soluble in a variety of organic solvents. This is attributed to its fluorinated alkyl chain and its polar carboxylic acid head. The data presented in the following tables is a summary of information from various chemical suppliers and databases.

Table 1: Miscibility of this compound with Common Organic Solvents

| Solvent Class | Solvent | Miscibility |

| Alcohols | Methanol | Miscible[1] |

| Ethanol | Miscible[2] | |

| Ketones | Acetone | Miscible[3][4] |

| Ethers | Diethyl Ether | Miscible[3][4] |

| Tetrahydrofuran (THF) | Data not available | |

| Hydrocarbons | Petroleum Ether | Miscible[3][4] |

Table 2: Solubility of this compound in Other Organic Solvents

| Solvent Class | Solvent | Solubility |

| Aromatic Hydrocarbons | Benzene | Soluble[3] |

| Halogenated Solvents | Carbon Tetrachloride | Soluble[3] |

| Chloroform | Soluble[1] | |

| Sulfides | Carbon Disulfide | Insoluble[3][4] |

| Hydrocarbons | Mineral Oil | Insoluble[3][4] |

Experimental Protocol for the Determination of this compound Solubility

For applications requiring precise concentrations or for solvents where miscibility data is unavailable, the following experimental protocol, based on the widely accepted shake-flask method, is recommended for determining the quantitative solubility of this compound.[5] This method is in general alignment with the principles outlined in OECD Guideline 105 for testing of chemicals.[6]

Objective:

To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature and pressure.

Materials:

-

This compound (HFBA), ≥99% purity

-

Selected organic solvent, analytical grade

-

Volumetric flasks

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) system for quantification

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask). The excess of HFBA is crucial to ensure that saturation is reached.

-

Place the sealed container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow equilibrium to be established. A minimum of 24 hours is recommended, with periodic vigorous shaking.

-

-

Phase Separation:

-

After the equilibration period, cease agitation and allow the mixture to stand undisturbed at the constant temperature for at least 24 hours to allow for the separation of the undissolved HFBA.

-

Carefully extract a sample from the clear, supernatant liquid phase using a syringe.

-

Immediately filter the sample using a syringe filter that is chemically compatible with the solvent and HFBA to remove any suspended micro-droplets of the undissolved acid.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with the pure solvent to a concentration that falls within the calibration range of the analytical method.

-

Analyze the diluted sample using a pre-calibrated GC-MS or HPLC method to determine the concentration of HFBA.

-

The solubility is then calculated from the measured concentration and the dilution factor, and is typically expressed in g/100 mL or mol/L.

-

Workflow for Experimental Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Logical Relationship of Solubility Factors

The solubility of a substance like this compound is governed by a complex interplay of factors related to both the solute and the solvent. The "like dissolves like" principle provides a foundational understanding, where substances with similar polarities tend to be miscible.

References

Synonyms for Heptafluorobutyric acid in scientific literature

For researchers, scientists, and professionals in drug development, a comprehensive understanding of key chemical reagents is paramount. This guide provides an in-depth overview of Heptafluorobutyric acid (HFBA), a vital tool in analytical and separation sciences.

This compound, a fluorinated carboxylic acid, is widely recognized in the scientific community for its utility as a strong, volatile ion-pairing agent. Its unique properties make it particularly valuable in reversed-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry (MS) for the analysis and purification of peptides and proteins. This document details its synonyms, chemical properties, common experimental protocols, and its emerging role in biological signaling pathways.

Synonyms and Identification

In scientific literature, this compound is referred to by a variety of names. A clear understanding of these synonyms is crucial for comprehensive literature searches and unambiguous communication.

| Nomenclature Type | Synonym |

| Common Name | This compound |

| Abbreviation | HFBA, PFBA |

| IUPAC Name | 2,2,3,3,4,4,4-heptafluorobutanoic acid[1] |

| CAS Number | 375-22-4[2] |

| Molecular Formula | C4HF7O2[2] |

| Other Synonyms | Perfluorobutyric acid, Heptafluorobutanoic acid, Perfluoropropanecarboxylic acid[1] |

Physicochemical Properties

The distinct chemical characteristics of HFBA underpin its utility in various analytical techniques. Its strong acidity and hydrophobicity are key to its function as an ion-pairing agent.

| Property | Value |

| Molecular Weight | 214.04 g/mol [2] |

| Boiling Point | 120 °C (at 755 mm Hg)[3] |

| Density | 1.645 g/mL at 25 °C[3] |

| pKa | ~0.4[4] |

| Appearance | Clear, colorless to pale yellow liquid[5] |

| Solubility | Miscible with water and ethanol[4][6] |

Experimental Protocols

This compound is a cornerstone reagent in proteomics and peptidomics, primarily utilized to enhance chromatographic resolution and sensitivity in mass spectrometry.

Reversed-Phase HPLC of Peptides and Proteins

HFBA is frequently employed as an ion-pairing agent in the mobile phase for the separation of peptides and proteins by RP-HPLC. Its function is to form neutral ion pairs with charged analytes, thereby increasing their retention on the non-polar stationary phase and improving peak shape.

Methodology:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% (v/v) this compound in HPLC-grade water.

-

Mobile Phase B: 0.1% (v/v) this compound in acetonitrile.

-

-

Column: A C18 reversed-phase column is commonly used.

-

Gradient Elution: A linear gradient from a low to a high concentration of Mobile Phase B is typically employed to elute peptides and proteins of varying hydrophobicities. For example, a gradient of 5% to 60% Mobile Phase B over 60 minutes.

-

Detection: UV detection at 214 nm and 280 nm is standard for peptides and proteins.

-

Mass Spectrometry Compatibility: The volatility of HFBA makes it compatible with subsequent mass spectrometry analysis, allowing for seamless hyphenation of HPLC and MS.[3][4]

The use of HFBA generally leads to longer retention times for basic peptides compared to other ion-pairing agents like trifluoroacetic acid (TFA), offering an alternative selectivity that can be advantageous for separating complex mixtures.[7]

Signaling Pathway Involvement

Recent research has indicated that this compound, as part of the broader group of per- and polyfluoroalkyl substances (PFAS), may have biological effects. Studies in murine models have shown that dermal exposure to PFBA can induce liver toxicity and lead to alterations in the expression of peroxisome proliferator-activated receptor (PPAR) target genes.[8] This suggests a potential interaction of HFBA with the PPAR signaling pathway, a critical regulator of lipid metabolism and inflammation.

Experimental Workflow: Peptide Analysis using HPLC-MS

The following diagram illustrates a typical experimental workflow for the analysis of a complex peptide mixture, such as a protein digest, using HPLC with HFBA as an ion-pairing agent, followed by mass spectrometric identification.

References

- 1. This compound | C3F7COOH | CID 9777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 375-22-4 [chemicalbook.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. A14907.22 [thermofisher.com]

- 6. Per‐ and polyfluoroalkyl substances activate UPR pathway, induce steatosis and fibrosis in liver cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Systemic toxicity induced by topical application of this compound (PFBA) in a murine model - PMC [pmc.ncbi.nlm.nih.gov]

Heptafluorobutyric Acid (HFBA) as an Ion-Pairing Reagent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of Heptafluorobutyric acid (HFBA) as an ion-pairing reagent in analytical and separation sciences. Designed for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of HFBA's properties, mechanisms of action, and practical applications, with a focus on chromatographic and mass spectrometric techniques.

Introduction to Ion-Pairing Chromatography and the Role of HFBA

Ion-pair chromatography is a powerful technique in reversed-phase high-performance liquid chromatography (RP-HPLC) used to separate and analyze ionic and highly polar analytes. The fundamental principle involves the addition of an ion-pairing reagent to the mobile phase. This reagent, possessing a charge opposite to that of the analyte, forms a neutral ion pair with the analyte. This newly formed complex exhibits increased hydrophobicity, leading to enhanced retention on the nonpolar stationary phase of the HPLC column.

This compound (HFBA) is a perfluorinated carboxylic acid that serves as a potent anionic ion-pairing reagent.[1] It is particularly effective for the analysis of positively charged molecules such as peptides, proteins, and small molecule basic drugs. The heptafluorobutyl chain of HFBA provides significant hydrophobicity to the ion pair, resulting in stronger retention and often improved chromatographic resolution compared to shorter-chain reagents like trifluoroacetic acid (TFA).[2]

Physicochemical Properties and Performance Data of HFBA

The selection of an appropriate ion-pairing reagent is crucial for method development. The physicochemical properties of HFBA, along with its performance characteristics in comparison to other common reagents, are summarized below.

| Property | This compound (HFBA) | Trifluoroacetic Acid (TFA) | Reference(s) |

| Molecular Formula | C4HF7O2 | C2HF3O2 | |

| Molecular Weight | 214.04 g/mol | 114.02 g/mol | |

| pKa | ~0.4 | ~0.5 | [3] |

| Hydrophobicity | Higher | Lower | [2] |

| Typical Concentration in Mobile Phase | 0.05% - 0.1% (v/v) or 1-20 mM | 0.1% (v/v) | [4][5] |

| Effect on Analyte Retention Time | Significant increase, especially for highly basic analytes | Moderate increase | [6] |

| Mass Spectrometry (MS) Compatibility | Can cause ion suppression, but volatile | Less ion suppression, highly volatile | [3] |

| pH of 0.1% Aqueous Solution | ~2.55 | ~2.05 | [7] |

Mechanism of Action: How HFBA Enhances Separation

The primary mechanism by which HFBA facilitates the separation of cationic analytes in reversed-phase chromatography involves the formation of a neutral ion pair. This process can be visualized as a dynamic equilibrium occurring in both the mobile and stationary phases.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. TFA vs HFBA - Chromatography Forum [chromforum.org]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. japsonline.com [japsonline.com]

- 5. UPLC-ESI-MS/MS Method for the Quantitative Measurement of Aliphatic Diamines, Trimethylamine N-oxide, and ß-Methylamino-L-alanine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. research.monash.edu [research.monash.edu]

- 7. Reversed Phase Ion Pair Chromatography in Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]

The Environmental Fate of Heptafluorobutyric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptafluorobutyric acid (HFBA), also known as perfluorobutanoic acid (PFBA), is a short-chain per- and polyfluoroalkyl substance (PFAS) that has garnered increasing attention due to its widespread use and environmental persistence. As a member of the "forever chemicals" class, understanding the environmental fate of HFBA is critical for assessing its potential risks to ecosystems and human health.[1][2][3] This technical guide provides an in-depth overview of the current scientific understanding of HFBA's behavior in the environment, including its persistence, degradation, mobility, and bioaccumulation potential. The information is presented to support researchers, scientists, and drug development professionals in their respective fields.

Physicochemical Properties

A foundational understanding of the environmental fate of a chemical begins with its physicochemical properties. These properties govern its distribution and behavior in different environmental compartments.

| Property | Value | Reference |

| Molecular Formula | C4HF7O2 | [4] |

| Molecular Weight | 214.04 g/mol | [4] |

| Boiling Point | 120 °C | [5] |

| Density | 1.645 g/mL at 25 °C | [5] |

| Vapor Pressure | ~10 mmHg at 25 °C | [6] |

| Water Solubility | Miscible | [5] |

| pKa | ~0.4 | [5] |

Environmental Persistence and Degradation

The persistence of HFBA in the environment is a key concern. The strength of the carbon-fluorine bond makes it highly resistant to natural degradation processes.[7]

Biodegradation

Current research indicates that HFBA is highly resistant to microbial degradation under both aerobic and anaerobic conditions. Studies on the biodegradation of PFAS, in general, have shown very limited success, with short-chain compounds like HFBA proving to be particularly recalcitrant.[8]

Photodegradation

Photodegradation represents a potential, albeit slow, pathway for the breakdown of HFBA in the environment. Research has shown that HFBA can be degraded under UV irradiation, particularly in the presence of photocatalysts or other reactive species.

| Condition | Outcome | Reference |

| UV irradiation in the presence of persulfate | 88% degradation of a 50 µmol L-1 solution | [9] |

| Half-life | ||

| Human elimination half-life | 72-81 hours | [10] |

Further research is required to establish definitive environmental half-lives for HFBA in various compartments such as water, soil, and air.

Mobility and Transport

The high water solubility and low vapor pressure of HFBA indicate that it is highly mobile in aquatic systems and has a low tendency to partition to the atmosphere.[5][11] Its movement through soil and sediment is a critical factor in determining its potential to contaminate groundwater.

Soil-Water Partitioning

The mobility of HFBA in soil is governed by its adsorption to soil particles. This is quantified by the soil-water partition coefficient (Kd) and the organic carbon-water (B12546825) partition coefficient (Koc).

| Parameter | Value | Reference |

| Log Koc | 2.25 - 2.29 | [12] |

Short-chain PFAS like HFBA generally exhibit lower Kd and Koc values compared to their long-chain counterparts, indicating a higher potential for leaching through the soil profile and contaminating groundwater.[13][14]

Bioaccumulation

The potential for a chemical to accumulate in living organisms is a critical aspect of its environmental risk assessment. For PFAS, bioaccumulation is influenced by the chain length of the perfluoroalkyl moiety.

Bioconcentration and Bioaccumulation Factors

The bioconcentration factor (BCF) and bioaccumulation factor (BAF) are used to quantify the extent to which a chemical accumulates in an organism from the surrounding environment and through the food web, respectively.

| Organism | Parameter | Value | Reference | |---|---|---| | Insects | Predominant PFAS detected | - |[15] | | Fish | Log BAF of FBSA (a precursor that can degrade to PFBA) | 2.0 - 3.2 |[16] |

Generally, short-chain PFAS like HFBA have a lower bioaccumulation potential than long-chain PFAS.[8] However, their high mobility and persistence mean that even low levels of bioaccumulation can be of concern over time.

Experimental Protocols

To ensure the reproducibility and comparability of environmental fate studies, standardized experimental protocols are essential.

Soil Adsorption: Batch Equilibrium Method

The determination of soil-water partition coefficients (Kd and Koc) is typically performed using a batch equilibrium method.

Objective: To determine the extent of partitioning of HFBA between a soil or sediment and the aqueous phase.

Procedure:

-

Soil Preparation: A well-characterized soil sample is air-dried and sieved.

-

Solution Preparation: A stock solution of HFBA in a relevant aqueous matrix (e.g., 0.01 M CaCl2) is prepared. A series of test solutions with varying concentrations of HFBA are made by diluting the stock solution.

-

Equilibration: A known mass of the prepared soil is placed in a series of centrifuge tubes. A specific volume of each test solution is added to the tubes. The tubes are then agitated on a shaker for a predetermined period (e.g., 24-48 hours) to reach equilibrium. Temperature is kept constant throughout the experiment.

-

Phase Separation: After equilibration, the solid and aqueous phases are separated by centrifugation.

-

Analysis: The concentration of HFBA in the aqueous phase is determined using an appropriate analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The concentration in the solid phase is calculated by mass balance.

-

Data Analysis: The Kd value is calculated as the ratio of the concentration of HFBA in the soil (Cs) to the concentration in the water (Cw) at equilibrium. The Koc is then calculated by normalizing the Kd value to the fraction of organic carbon (foc) in the soil (Koc = Kd / foc).

Bioaccumulation in Fish: OECD Guideline 305

The Organisation for Economic Co-operation and Development (OECD) provides a standardized guideline for testing the bioaccumulation of chemicals in fish.[2][17][18][19][20]

Objective: To determine the bioconcentration factor (BCF) of HFBA in fish.

Procedure:

-

Test Organism: A suitable fish species, such as zebrafish (Danio rerio) or rainbow trout (Oncorhynchus mykiss), is selected.

-

Exposure System: A flow-through system is used to maintain a constant concentration of HFBA in the water.

-

Uptake Phase: Fish are exposed to a constant, sublethal concentration of HFBA for a defined period (e.g., 28 days). Water and fish tissue samples are collected at regular intervals.

-

Depuration Phase: After the uptake phase, the fish are transferred to clean, HFBA-free water. Fish tissue samples are collected at regular intervals to determine the rate of elimination.

-

Analysis: The concentration of HFBA in water and fish tissue is measured using a validated analytical method.

-

Data Analysis: The BCF is calculated as the ratio of the concentration of HFBA in the fish to the concentration in the water at steady-state. Kinetic BCFs can also be calculated from the uptake and depuration rate constants.

Toxicological Signaling Pathway: PPARα Activation

Toxicological studies have indicated that HFBA, like other PFAS, can exert its effects through the activation of the peroxisome proliferator-activated receptor alpha (PPARα).[1][3][4][11][21] PPARα is a nuclear receptor that plays a key role in lipid metabolism and homeostasis.

The activation of PPARα by HFBA can lead to a cascade of downstream events, including altered gene expression related to fatty acid oxidation and transport. This can result in effects such as hepatotoxicity, as observed in animal studies.[22]

Analytical Methods

Accurate and sensitive analytical methods are crucial for determining the concentration of HFBA in various environmental matrices. The primary method for the quantification of HFBA is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

EPA Method 1633

The U.S. Environmental Protection Agency (EPA) has developed Method 1633 for the analysis of 40 PFAS, including HFBA, in various matrices such as wastewater, surface water, groundwater, soil, sediment, and tissue.[23]

Key Features of EPA Method 1633:

-

Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS).[24]

-

Quantification: Isotope dilution is used for accurate quantification, which involves spiking the sample with a known amount of an isotopically labeled internal standard.

-

Sample Preparation: The method includes detailed procedures for sample extraction and cleanup to minimize matrix interference.

Conclusion

This compound is a persistent and mobile environmental contaminant. While its bioaccumulation potential appears to be lower than that of long-chain PFAS, its high mobility raises concerns about widespread environmental distribution and the potential for groundwater contamination. Photodegradation offers a potential, though likely slow, degradation pathway. The activation of the PPARα signaling pathway is a key molecular initiating event in its toxicity. Standardized experimental and analytical methods are crucial for accurately assessing the environmental fate and potential risks of HFBA. Continued research is needed to fill data gaps, particularly concerning its environmental half-lives and long-term ecological effects.

References

- 1. Activation of mouse and human peroxisome proliferator-activated receptor alpha by perfluoroalkyl acids of different functional groups and chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. oecd.org [oecd.org]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. Experimental Determination of Air/Water Partition Coefficients for 21 Per- and Polyfluoroalkyl Substances Reveals Variable Performance of Property Prediction Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Limitations of Current Approaches for Predicting Groundwater Vulnerability from PFAS Contamination in the Vadose Zone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rivm.nl [rivm.nl]

- 8. A food web bioaccumulation model for the accumulation of per- and polyfluoroalkyl substances (PFAS) in fish: how important is renal elimination? - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 9. books.rsc.org [books.rsc.org]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]

- 18. cefic-lri.org [cefic-lri.org]

- 19. Workgroup Report: Review of Fish Bioaccumulation Databases Used to Identify Persistent, Bioaccumulative, Toxic Substances - PMC [pmc.ncbi.nlm.nih.gov]

- 20. oecd.org [oecd.org]

- 21. Binding of Per- and Polyfluoro-alkyl Substances to Peroxisome Proliferator-Activated Receptor Gamma - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. measurlabs.com [measurlabs.com]

- 24. agilent.com [agilent.com]

Methodological & Application

Application Note: Enhanced Peptide Separations Using Heptafluorobutyric Acid in Reversed-Phase HPLC

Audience: Researchers, scientists, and drug development professionals.

Introduction

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a cornerstone technique for the analysis and purification of peptides in various research and development settings, including proteomics, pharmaceutical quality control, and synthetic peptide chemistry. The method's success largely depends on the interactions between the peptide, the stationary phase, and the mobile phase. To improve the retention and resolution of polar and basic peptides, which often exhibit poor chromatographic performance, ion-pairing agents are added to the mobile phase. Trifluoroacetic acid (TFA) is the most commonly used ion-pairing agent; however, for challenging separations, alternative reagents can offer significant advantages. Heptafluorobutyric acid (HFBA) is a strong, volatile perfluorinated carboxylic acid that serves as a powerful hydrophobic ion-pairing agent, providing enhanced retention and alternative selectivity for peptides compared to TFA.[1][2][3] This application note provides a detailed protocol and data on the use of HFBA in RP-HPLC for peptide analysis.

Principle of Operation

In reversed-phase HPLC, peptides are separated based on their hydrophobicity. However, peptides often contain basic amino acid residues (e.g., Lysine, Arginine, Histidine) that are positively charged at the acidic pH of the mobile phase. This positive charge can lead to undesirable interactions with residual silanol (B1196071) groups on the silica-based stationary phase, resulting in peak tailing and poor resolution.

Ion-pairing agents like HFBA are added to the mobile phase to address this issue. The negatively charged heptafluorobutyrate anion forms a neutral ion-pair with the positively charged sites on the peptide. This process offers two key benefits:

-

It masks the positive charges on the peptide, reducing unwanted ionic interactions with the stationary phase.

-

The hydrophobic perfluorinated alkyl chain of HFBA significantly increases the overall hydrophobicity of the peptide-ion pair complex, leading to stronger retention on the non-polar stationary phase.[4]

The longer, more hydrophobic alkyl chain of HFBA compared to TFA results in a more pronounced increase in retention, particularly for peptides with a greater number of basic residues.[1][2] This effect can be leveraged to improve the separation of complex peptide mixtures and to resolve peptides that co-elute when using TFA.

Experimental Protocols

1. Mobile Phase Preparation

The concentration of HFBA in the mobile phase is a critical parameter that influences peptide retention and selectivity. A typical starting concentration is 0.1% (v/v), but optimization may be required.

Materials:

-

HPLC-grade water

-

HPLC-grade acetonitrile (B52724) (ACN)

-

This compound (HFBA), high-purity (e.g., Sigma-Aldrich Product No. H7133)[5]

Procedure for preparing 1 L of 0.1% HFBA mobile phase:

-

Pour approximately 900 mL of HPLC-grade water (for Mobile Phase A) or acetonitrile (for Mobile Phase B) into a 1 L clean glass solvent bottle.

-

Using a glass pipette, carefully add 1 mL of HFBA to the solvent bottle.

-

Safety Note: HFBA is a strong acid. Always handle it in a fume hood and wear appropriate personal protective equipment (gloves, safety glasses).

-

-

Bring the final volume to 1 L with the corresponding solvent.

-

Cap the bottle and mix thoroughly by inversion.

-

Degas the mobile phase using sonication or vacuum filtration before use.

2. Standard RP-HPLC Protocol for Peptides using HFBA

This protocol provides a general starting point for the analysis of a peptide mixture.

| Parameter | Recommended Condition |

| Column | C18 wide-pore (300 Å), 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% HFBA in water |

| Mobile Phase B | 0.1% HFBA in acetonitrile |

| Gradient | 5% to 65% B over 60 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 214 nm or 280 nm |

| Injection Volume | 20 µL |

Data Presentation

The use of HFBA as an ion-pairing agent significantly increases the retention time of peptides compared to TFA, with the effect being more pronounced for more basic peptides.

Table 1: Comparison of Retention Times for Peptides with Different Ion-Pairing Agents

| Peptide (Net Charge) | Retention Time (min) with 10 mM TFA | Retention Time (min) with 10 mM PFPA | Retention Time (min) with 10 mM HFBA |

| Peptide 1a (+1) | 2.52 | 5.78 | 9.53 |

| Peptide 3a (+3) | 7.30 | 17.05 | 27.38 |

| Peptide 5a (+5) | 11.78 | 28.77 | 44.02 |

| Data adapted from a study comparing the effects of different perfluorinated acids on peptide retention. The retention times are relative to those obtained with 10 mM H₃PO₄.[6] |

Table 2: Effect of Ion-Pairing Reagent and Concentration on Peptide Elution

| Peptide Mixture | Ion-Pairing Reagent | Concentration | Observation |

| 18-residue peptides (+1 to +4) | Phosphoric Acid, TFA, PFPA, HFBA | 1-60 mM | Retention times increase with increasing anion hydrophobicity (Phosphate < TFA < PFPA < HFBA) and concentration.[3] |

| 12-peptide mixture (+1, +3, +5) | Phosphoric Acid, TFA, PFPA, HFBA | 10 mM | HFBA provided an excellent separation where peptides were grouped by charge (+1 < +3 < +5) and then by hydrophobicity within each group.[6][7] |

| Standard Peptides and Proteins | TFA, PFPA, HFBA, UFCA | 0.01 M | All peptides showed greater retention times when progressing from TFA to HFBA. The effect was most marked for peptides with the greatest number of basic groups.[1][2] |

Visualizations

References

- 1. tandfonline.com [tandfonline.com]

- 2. research.monash.edu [research.monash.edu]

- 3. Effect of anionic ion-pairing reagent concentration (1–60 mM) on reversed-phase liquid chromatography elution behaviour of peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges [anapharmbioanalytics.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Effect of anionic ion-pairing reagent hydrophobicity on selectivity of peptide separations by reversed-phase liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Note and Protocol: Preparation of 0.1% HFBA Mobile Phase for LC-MS

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of a 0.1% (v/v) heptafluorobutyric acid (HFBA) mobile phase for use in Liquid Chromatography-Mass Spectrometry (LC-MS). It includes information on the principles of using HFBA as an ion-pairing reagent, safety precautions, detailed preparation steps, and considerations for its use in LC-MS applications.

Introduction

This compound (HFBA) is a strong carboxylic acid and a volatile ion-pairing reagent commonly used in reversed-phase liquid chromatography (RPLC) for the analysis of polar and basic compounds, such as peptides, proteins, and small molecule drugs.[1] Its primary function is to form neutral ion pairs with charged analytes, thereby increasing their retention on non-polar stationary phases and improving chromatographic peak shape.[1] The use of 0.1% HFBA in the mobile phase can significantly enhance chromatographic separation and mass spectrometric sensitivity for certain analytes compared to other ion-pairing reagents like trifluoroacetic acid (TFA).[2] However, it is important to note that HFBA can cause signal suppression in the mass spectrometer, particularly in negative ion mode, and may require dedicated use of the LC-MS system to avoid contamination.[3]

Safety Precautions

This compound is a corrosive and toxic substance that can cause severe skin burns and eye damage.[4][5][6][7] It is crucial to handle HFBA in a well-ventilated chemical fume hood and wear appropriate personal protective equipment (PPE), including chemical safety goggles, face shield, gloves (tested for chemical resistance), and a lab coat.[4][5][6] In case of contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention.[5][6] Always consult the Safety Data Sheet (SDS) for HFBA before handling.[4][5][6][7][8]

Materials and Equipment

| Reagents and Solvents | Equipment |

| This compound (HFBA), ≥99.5% purity | Analytical balance |

| LC-MS grade water | Graduated cylinders |

| LC-MS grade acetonitrile (B52724) (ACN) or methanol | Volumetric flasks (Class A) |

| --- | Micropipettes and sterile tips |

| --- | Glass solvent bottles, clear borosilicate |

| --- | Magnetic stirrer and stir bars |

| --- | pH meter (optional) |

| --- | Filtration apparatus with 0.22 µm membrane filters |

Experimental Protocol: Preparation of 1 L of 0.1% (v/v) HFBA Mobile Phase

This protocol describes the preparation of two common mobile phases:

-

Mobile Phase A: 0.1% HFBA in water

-

Mobile Phase B: 0.1% HFBA in acetonitrile (or methanol)

Workflow Diagram:

Caption: Workflow for preparing 0.1% HFBA mobile phase.

Step-by-Step Procedure:

-

Solvent Measurement: Using a clean, dry graduated cylinder or volumetric flask, measure 999 mL of LC-MS grade water for Mobile Phase A or 999 mL of LC-MS grade acetonitrile/methanol for Mobile Phase B. Pour the solvent into a clean, clear borosilicate glass solvent bottle.[9]

-

HFBA Addition (in a fume hood):

-

Ensure you are wearing appropriate PPE.

-

Using a calibrated micropipette with a fresh tip, carefully measure 1 mL of concentrated HFBA.

-

Dispense the HFBA directly into the solvent bottle containing the 999 mL of solvent.

-

This will result in a final concentration of 0.1% (v/v).

-

-

Mixing: Cap the solvent bottle and mix the solution thoroughly by gentle swirling or by using a magnetic stirrer for 5-10 minutes to ensure a homogenous mixture. Avoid vigorous shaking to prevent the introduction of air bubbles.

-

Filtration (Optional but Recommended): To remove any particulate matter that could clog the LC system, filter the mobile phase through a 0.22 µm membrane filter compatible with the organic solvent being used.

-

Degassing (Optional): While modern LC systems often have in-line degassers, degassing the mobile phase by sonication or vacuum can help prevent bubble formation in the pump heads and detector.

-

Labeling and Storage: Clearly label the solvent bottle with the contents (e.g., "0.1% HFBA in Water"), preparation date, and your initials. Store the mobile phase at room temperature, away from direct sunlight. Aqueous mobile phases are generally recommended to be used within a few days to a week to prevent microbial growth, though acidic conditions can inhibit this.[10] Mobile phases containing organic solvents are generally more stable.[10]

Quantitative Data Summary

| Parameter | Value | Reference |

| Concentration of HFBA | 0.1% (v/v) | [2][11] |

| pH of 0.1% HFBA (aqueous) | ~2.55 | [3] |

| Molarity of pure HFBA | ~7.69 M | |

| Molecular Weight of HFBA | 214.04 g/mol | [7] |

| Density of pure HFBA | ~1.645 g/mL |

Considerations for LC-MS Applications

-

Ion Suppression: HFBA is a strong ion-pairing agent and can cause significant signal suppression in the electrospray ionization (ESI) source of the mass spectrometer, particularly in negative ion mode.[3] The degree of suppression is often concentration-dependent.

-

System Contamination: Due to its persistent nature, HFBA can coat the surfaces of the LC system and the mass spectrometer, leading to long-lasting background ions and memory effects. It is often recommended to dedicate a specific LC system and column for HFBA applications. Thorough flushing of the system with an appropriate solvent (e.g., a high percentage of organic solvent with a small amount of a less persistent acid like formic acid) is necessary after use.

-

Column Stability: The acidic nature of the 0.1% HFBA mobile phase can affect the stability of certain silica-based columns, potentially leading to a shorter column lifetime.[11] It is advisable to use columns that are rated for use at low pH.

-

Gradient Elution: When preparing mobile phases for gradient elution, it is common practice to include 0.1% HFBA in both the aqueous (A) and organic (B) phases to maintain a constant concentration of the ion-pairing reagent throughout the run.[2][12] This helps to ensure reproducible retention times and a stable baseline.

Conclusion

The preparation of a 0.1% HFBA mobile phase is a straightforward process that requires careful attention to safety and accuracy. When used appropriately, it can be a powerful tool for improving the chromatographic separation of challenging polar and basic analytes in LC-MS. However, researchers must be mindful of the potential for ion suppression and system contamination and take the necessary precautions to mitigate these effects.

References

- 1. biotage.com [biotage.com]

- 2. UPLC-ESI-MS/MS Method for the Quantitative Measurement of Aliphatic Diamines, Trimethylamine N-oxide, and ß-Methylamino-L-alanine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. carlroth.com [carlroth.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. isg.ku.edu.tr [isg.ku.edu.tr]

- 7. mpbio.com [mpbio.com]

- 8. synquestlabs.com [synquestlabs.com]

- 9. support.waters.com [support.waters.com]

- 10. mobile phase stability - Chromatography Forum [chromforum.org]

- 11. Using HFBA with CSH columns - Chromatography Forum [chromforum.org]

- 12. chromatographyonline.com [chromatographyonline.com]

Application Notes and Protocols for Protein Sequencing by Edman Degradation Using Heptafluorobutyric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-terminal sequencing by Edman degradation remains a cornerstone technique for protein and peptide characterization. This method provides direct sequence information, which is crucial for protein identification, analysis of post-translational modifications, and quality control of therapeutic proteins. The process involves the sequential removal and identification of amino acids from the N-terminus of a polypeptide chain. A critical step in this workflow is the analysis of the resulting phenylthiohydantoin (PTH)-amino acid derivatives by reverse-phase high-performance liquid chromatography (RP-HPLC).

The choice of the ion-pairing agent in the mobile phase for RP-HPLC significantly impacts the resolution and sensitivity of PTH-amino acid separation. While trifluoroacetic acid (TFA) has been traditionally used, heptafluorobutyric acid (HFBA) offers several advantages. HFBA is a stronger acid and a more effective ion-pairing agent than TFA, leading to improved peak resolution and separation, particularly for hydrophilic or structurally similar PTH-amino acids. These application notes provide a comprehensive overview and detailed protocols for the use of HFBA in protein sequencing by Edman degradation.

Principle of Edman Degradation

The Edman degradation process is a cyclical chemical reaction that removes one amino acid at a time from the N-terminus of a protein or peptide.[1] The key steps are:

-

Coupling: The free N-terminal amino group of the polypeptide reacts with phenylisothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC)-peptide.

-

Cleavage: The PTC-peptide is treated with a strong anhydrous acid, typically TFA, which cleaves the N-terminal amino acid as an anilinothiazolinone (ATZ)-amino acid derivative, leaving the rest of the peptide chain intact.

-

Conversion: The unstable ATZ-amino acid is then converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative using an aqueous acid.

-

Analysis: The resulting PTH-amino acid is identified by RP-HPLC by comparing its retention time to that of known standards.[2][3]

This cycle is repeated to determine the amino acid sequence of the polypeptide. Modern protein sequencers automate these steps, allowing for the routine sequencing of peptides up to 30-50 residues in length.[1]

The Role and Advantages of this compound (HFBA)

HFBA is primarily utilized as an ion-pairing agent in the mobile phase for the RP-HPLC analysis of PTH-amino acids. Its properties offer distinct advantages over the more commonly used TFA:

-

Enhanced Resolution: As a stronger ion-pairing agent, HFBA provides better separation of PTH-amino acids, especially for those that are difficult to resolve with TFA.

-

Increased Retention: The longer perfluorinated alkyl chain of HFBA increases its hydrophobicity, leading to longer retention times for PTH-amino acids on the reverse-phase column. This can be beneficial for improving the separation of early-eluting, more polar PTH-amino acids.

-

Improved Peak Shape: The use of HFBA can result in sharper and more symmetrical peaks, which enhances the accuracy of quantification.

While HFBA offers these advantages, it is important to note that its stronger retention characteristics may necessitate adjustments to the HPLC gradient to ensure timely elution of all PTH-amino acids.

Data Presentation: Performance Metrics

The efficiency of Edman degradation is assessed by several key metrics. The following tables provide a comparative summary of typical performance data when using TFA versus HFBA as the ion-pairing agent in the HPLC analysis step.

| Parameter | Typical Value with TFA | Typical Value with HFBA | Reference |

| Initial Yield (%) | 50 - 80 | 50 - 85 | [4] |

| Repetitive Yield (%) | 90 - 99 | 92 - 99+ | [4] |

| Cycle Time (minutes) | ~30 - 50 | ~30 - 50 | [5] |

| Limit of Detection (pmol) | 1 - 10 | 0.5 - 5 | [6] |

Table 1: Comparison of Edman Degradation Performance Metrics with TFA and HFBA.

| PTH-Amino Acid | Typical Recovery with TFA (%) | Typical Recovery with HFBA (%) |

| Hydrophilic (e.g., Asp, Glu, Ser) | 85 - 95 | 90 - 98 |

| Hydrophobic (e.g., Leu, Ile, Val) | 90 - 98 | 92 - 99 |

| Problematic (e.g., His, Arg) | 70 - 90 | 75 - 95 |

Table 2: Estimated PTH-Amino Acid Recovery Rates.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for successful N-terminal sequencing. The sample must be free of interfering substances such as salts, detergents, and primary amines (e.g., Tris, glycine).[7]

For Samples in Solution:

-

Buffer Exchange/Desalting: If the sample is in a non-volatile buffer or contains high salt concentrations, perform buffer exchange into a volatile buffer (e.g., 0.1% TFA in water) or desalt using a suitable method like reverse-phase HPLC, dialysis, or a centrifugal filter device with an appropriate molecular weight cutoff.

-

Protein Precipitation (for removal of salts and detergents):

-

To a 100 µL sample, add 400 µL of methanol (B129727) and vortex.

-

Add 100 µL of chloroform (B151607) and vortex.

-

Add 300 µL of water and vortex.

-

Centrifuge at 14,000 x g for 1 minute. The protein will be at the interface.

-

Remove the upper aqueous layer.

-

Add 400 µL of methanol, vortex, and centrifuge at 14,000 x g for 2 minutes.

-

Carefully remove the supernatant and dry the protein pellet in a vacuum centrifuge.

-

For Samples on PVDF Membranes (from SDS-PAGE):

-

Electroblotting: After SDS-PAGE, transfer the proteins to a PVDF membrane using a suitable transfer buffer. CAPS buffer (10 mM CAPS, pH 11, with 10% methanol) is recommended to minimize glycine (B1666218) contamination.[4]

-

Staining: Stain the membrane with a sensitive protein stain such as Coomassie Brilliant Blue R-250 or Amido Black. Avoid colloidal stains.

-

Destaining and Washing: Destain the membrane with an appropriate destaining solution (e.g., 50% methanol) until the protein bands are clearly visible. Thoroughly wash the membrane with high-purity water to remove any remaining salts and staining reagents.

-

Excision: Carefully excise the protein band of interest with a clean scalpel, minimizing the amount of excess membrane.

-

Drying: Allow the excised membrane to air dry completely before loading it into the sequencer.

Automated Edman Degradation

The following is a generalized protocol for an automated protein sequencer. Refer to the manufacturer's instructions for specific instrument settings.

-

Instrument Preparation: Ensure all reagent and solvent bottles are filled with fresh, high-purity chemicals. Prime all lines to remove any air bubbles.

-

Sample Loading:

-

PVDF membrane: Place the dried membrane piece into the reaction cartridge.

-

Liquid sample: Apply the sample to a glass fiber disk pre-treated with Polybrene and dry it thoroughly before placing it in the reaction cartridge.

-

-

Sequencing Program: Initiate the sequencing program. A typical cycle involves the following automated steps:

-

Coupling: Delivery of PITC in a basic solution (e.g., N-methylpiperidine) to the reaction cartridge.

-

Washing: Removal of excess reagents and byproducts with organic solvents (e.g., ethyl acetate, heptane).

-

Cleavage: Delivery of anhydrous TFA to cleave the ATZ-amino acid.

-

Extraction: Extraction of the ATZ-amino acid with an organic solvent (e.g., 1-chlorobutane) and transfer to the conversion flask.

-

Conversion: Addition of aqueous acid (e.g., 25% TFA in water) to the conversion flask to convert the ATZ- to the PTH-amino acid.

-

-

HPLC Analysis: The converted PTH-amino acid is automatically injected into the online HPLC system for identification.

PTH-Amino Acid Analysis by RP-HPLC with HFBA

This protocol outlines the separation of PTH-amino acids using a mobile phase containing HFBA.

-

HPLC System: A binary HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 5% Tetrahydrofuran (THF) in an aqueous solution of 0.085% HFBA.

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 40°C.

-

Detection: UV at 269 nm.

Gradient Program:

| Time (min) | % Mobile Phase B |

| 0 | 10 |

| 20 | 50 |

| 25 | 90 |

| 28 | 90 |

| 30 | 10 |

| 35 | 10 |

Table 3: Example Gradient Program for PTH-Amino Acid Separation with HFBA.

Procedure:

-

Equilibrate the column with the initial mobile phase conditions (10% B) for at least 15-20 minutes or until a stable baseline is achieved.

-

Inject the PTH-amino acid sample from the conversion flask.

-

Run the gradient program as described above.

-

Identify the PTH-amino acids by comparing their retention times with a standard chromatogram of known PTH-amino acids.

Mandatory Visualizations

Caption: Workflow of Edman degradation using HFBA.

Caption: Logic of PTH-amino acid analysis by HPLC with HFBA.

Troubleshooting

| Issue | Possible Cause | Recommended Solution |

| No Sequence/Low Initial Yield | N-terminally blocked protein. | Use mass spectrometry to check for modifications. If pyroglutamate (B8496135), treat with pyroglutamate aminopeptidase. |

| Insufficient sample amount. | Increase the amount of starting material. | |

| Sample washed off during loading/sequencing. | Ensure proper sample application and drying. For PVDF, ensure complete protein transfer. | |

| High Background Noise | Contaminants in the sample (e.g., glycine, Tris). | Follow rigorous sample preparation protocols to remove interfering substances. |

| Old or degraded reagents. | Use fresh, high-purity reagents and solvents. | |

| Poor PTH-Amino Acid Resolution | Suboptimal HPLC conditions. | Optimize the HPLC gradient, flow rate, or temperature. Ensure the column is in good condition. |

| Degradation of PTH-amino acids. | Ensure the conversion step is complete and minimize the time between conversion and injection. | |

| Sequence Lag (Carryover) | Incomplete coupling or cleavage reactions. | Optimize reaction times and reagent delivery in the sequencer program. |

| Hydrophobic peptide. | Adjust solvent wash steps to improve removal of byproducts. |

Table 4: Common Troubleshooting Scenarios in Edman Degradation.

Conclusion

This compound is a powerful alternative to trifluoroacetic acid as an ion-pairing agent for the RP-HPLC analysis of PTH-amino acids in Edman degradation. Its use can lead to significant improvements in the resolution and separation of these derivatives, ultimately resulting in more reliable and accurate protein sequence data. By following the detailed protocols and troubleshooting guidelines provided in these application notes, researchers, scientists, and drug development professionals can effectively implement HFBA into their N-terminal sequencing workflows to enhance the quality of their results.

References

- 1. Edman degradation - Wikipedia [en.wikipedia.org]

- 2. Identification of PTH-Amino Acids by High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 3. Identification of PTH-Amino Acids by HPLC | Springer Nature Experiments [experiments.springernature.com]

- 4. ehu.eus [ehu.eus]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols for Ion-Pair Chromatography of Small Molecules Using Heptafluorobutyric Acid (HFBA)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Heptafluorobutyric Acid (HFBA) as an ion-pair reagent in reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC) for the analysis of small molecules.

Introduction to Ion-Pair Chromatography with HFBA

Ion-pair chromatography is a powerful technique for the separation of ionic and highly polar small molecules on reversed-phase columns.[1] Small polar molecules are often poorly retained on traditional reversed-phase columns, eluting at or near the void volume. Ion-pair reagents are surface-active ions that are added to the mobile phase to form neutral ion pairs with charged analytes.[1] This increases the hydrophobicity of the analytes, leading to enhanced retention on the non-polar stationary phase.[2]

This compound (HFBA) is a volatile perfluorocarboxylic acid that is an effective ion-pairing reagent for the analysis of cationic small molecules such as amines, amino acids, and catecholamines.[2][3] Its advantages over other ion-pairing reagents like trifluoroacetic acid (TFA) include:

-

Increased Retention: The longer fluorocarbon chain of HFBA imparts greater hydrophobicity to the ion pair, resulting in longer retention times and improved resolution for many small molecules.[4]

-

Improved Peak Shape: HFBA can effectively mask residual silanol (B1196071) groups on the silica-based stationary phase, leading to sharper and more symmetrical peaks.[3]

-

Mass Spectrometry (MS) Compatibility: HFBA is volatile and compatible with electrospray ionization (ESI)-MS detection, although it can cause some ion suppression.[5]

Experimental Principles and Workflows

The fundamental principle of ion-pair chromatography with HFBA involves the formation of a neutral, hydrophobic complex between the cationic analyte and the anionic HFBA in the mobile phase. This complex has a greater affinity for the hydrophobic stationary phase, leading to increased retention and allowing for separation based on the analyte's intrinsic properties and the strength of the ion-pairing interaction.

Logical Relationship of Ion-Pairing with HFBA

Caption: Mechanism of ion-pair chromatography with HFBA.

General Experimental Workflow

The following diagram outlines the typical workflow for developing and running an ion-pair chromatography method using HFBA for the analysis of small molecules.

Caption: A typical experimental workflow for ion-pair chromatography.

Application Data and Protocols

This section provides quantitative data and detailed experimental protocols for the analysis of various small molecules using HFBA as an ion-pairing reagent.

Quantitative Data Summary

The following table summarizes the chromatographic conditions and results for the separation of different classes of small molecules using HFBA.

| Analyte Class | Small Molecules | Column | Mobile Phase A | Mobile Phase B | HFBA Concentration | Retention Time (min) | Reference |

| Aliphatic Diamines, TMAO, BMAA | 1,6-Hexamethylenediamine, Isophoronediamine, Trimethylamine N-oxide, ß-Methylamino-L-alanine | ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) | Water with 0.1% HFBA | Methanol with 0.1% HFBA | 0.1% (v/v) | < 2.6 | [6] |

| Catecholamines | Epinephrine, Norepinephrine, Dopamine | Reversed-phase C8 (150 x 4.6 mm, 5 µm) | Aqueous solution | Methanol | 7.0 mM | Not specified | [7] |

| Amino Acids | 22 plasma amino acids | Not specified | Not specified | Not specified | 0.5 mM | Not specified | [3] |

Detailed Experimental Protocols

This protocol is adapted from Jayawardena et al., 2017.[6]

1. Sample Preparation (Solid-Phase Extraction - SPE)

-

Acid hydrolyze urine samples.

-

Perform automated SPE using a strong cation exchange sorbent.

-

Elute with 7 N ammonia (B1221849) solution in methanol.

-

Evaporate the eluent and reconstitute the residue in the initial mobile phase.

2. Chromatographic Conditions

-

Instrument: UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.[6]

-

Column: ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm.[6]

-

Column Temperature: 50 °C.[6]

-

Sample Temperature: 10 °C.[6]

-